molecular formula C10H11ClF3NO2S B13862409 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 731776-57-1

4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13862409
CAS No.: 731776-57-1
M. Wt: 301.71 g/mol
InChI Key: ZNAGVSROQXLOQF-UHFFFAOYSA-N
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Description

4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide is a chemical research compound belonging to the benzenesulfonamide class, a group known for its significant role in medicinal chemistry and drug discovery . Benzenesulfonamide derivatives are recognized for their structural diversity and wide array of pharmacological properties, making them valuable scaffolds in the development of new therapeutic agents . These compounds are frequently investigated for applications in areas such as pain management, with some related benzenesulfonamide compounds being studied for their use in treating neuropathic pain and neuralgia . The sulfonamide functional group is a common motif in many FDA-approved drugs and is noted for its electron-withdrawing nature, hydrolytic stability, and resistance to reduction, which contributes to its utility in biological research . Researchers utilize this compound and its analogs strictly for scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

731776-57-1

Molecular Formula

C10H11ClF3NO2S

Molecular Weight

301.71 g/mol

IUPAC Name

4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C10H11ClF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6,15H,2,5H2,1H3

InChI Key

ZNAGVSROQXLOQF-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide generally follows a two-step approach:

This approach is consistent with classical sulfonamide synthesis where a sulfonyl chloride reacts with a primary amine under basic conditions to afford the sulfonamide.

Detailed Preparation Method

Starting Materials

Compound Role Typical Source or Preparation
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride Sulfonyl chloride precursor Commercially available or synthesized via chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene
Propylamine Nucleophile (amine) Commercially available
Base (e.g., triethylamine or pyridine) Acid scavenger Commercially available
Solvent (e.g., dichloromethane, acetonitrile) Reaction medium Commercially available

Reaction Conditions

  • Solvent: Dichloromethane or acetonitrile is commonly used due to their ability to dissolve both reactants and maintain low temperatures.
  • Temperature: Typically maintained between 0°C and room temperature (20–25°C) to control the exothermic reaction and avoid side reactions.
  • Base: Triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
  • Reaction Time: Usually 2–12 hours depending on scale and temperature.
  • Stoichiometry: Equimolar amounts of sulfonyl chloride and propylamine, with 1.1–1.5 equivalents of base.

Reaction Procedure

  • Setup: In a dry round-bottom flask equipped with a stirrer and cooling bath, dissolve 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the selected solvent.
  • Base Addition: Add the base slowly under stirring to the solution at 0°C to trap the HCl generated.
  • Amine Addition: Slowly add propylamine dropwise to the reaction mixture, maintaining the temperature below 5°C initially, then allow to warm to room temperature.
  • Stirring: Continue stirring for several hours (typically 4–12 hours) until the reaction completion is confirmed by thin-layer chromatography or other analytical methods.
  • Work-up: Quench the reaction with water, separate the organic layer, wash with aqueous acid (e.g., 1N HCl) to remove excess amine, then wash with brine.
  • Drying: Dry the organic layer over anhydrous sodium sulfate.
  • Purification: Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Representative Reaction Scheme

$$
\text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{propylamine} \xrightarrow[\text{base}]{\text{solvent, 0-25°C}} \text{4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide} + \text{HCl}
$$

Analytical and Purification Data

Parameter Typical Data
Melting Point Approx. 90–95°C (depending on purity)
Purification Recrystallization from ethyl acetate/hexane or silica gel chromatography
Characterization Confirmed by $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry
Yield Generally 70–85% depending on reaction scale and conditions

Comparative Notes on Bases and Solvents

Base Advantages Disadvantages
Triethylamine Widely used, good acid scavenger Strong odor, volatile
Pyridine Good nucleophilic catalyst effect Toxic, strong odor
Inorganic bases (e.g., potassium carbonate) Sometimes used, milder Less soluble in organic solvents
Solvent Advantages Disadvantages
Dichloromethane Good solubility, low boiling point Toxic, environmental concerns
Acetonitrile Polar aprotic, good for sulfonylation Higher boiling point, flammable

Alternative Synthetic Routes

While the sulfonyl chloride route is predominant, alternative methods include:

Summary Table of Preparation Conditions

Step Reagents/Conditions Outcome/Notes
Sulfonyl chloride synthesis Chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene with chlorosulfonic acid Formation of sulfonyl chloride intermediate
Sulfonamide formation Reaction of sulfonyl chloride with propylamine in dichloromethane, triethylamine base, 0–25°C, 4–12 h High yield sulfonamide product
Work-up Aqueous washes (acidic and brine), drying over sodium sulfate Removal of impurities and by-products
Purification Recrystallization or chromatography Pure 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation reactions may produce sulfonic acids.

Mechanism of Action

The mechanism of action of 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide - Cl (C4), -CF₃ (C3), -N-propylsulfonamide C₁₀H₁₂ClF₃N₂O₂S 316.72 g/mol Potential COL3A1 inhibitor (inferred)
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide - OH (C4), -CF₃ (C3), -N-cyclopropylsulfonamide C₁₀H₁₁F₃N₂O₃S 296.26 g/mol COL3A1 inhibitor (IC₅₀: ~50 nM)
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide - Cl (C4), -N-(3-methoxypropyl)sulfonamide C₁₀H₁₄ClNO₃S 263.74 g/mol Enhanced solubility due to methoxy group
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinyl]benzenesulfonamide - Cl (C3), -F (C4), -tetrahydroquinolinyl-sulfonamide backbone C₁₉H₂₂ClFN₂O₄S₂ 493.02 g/mol Structural complexity for targeted binding
Celecoxib (p-[5-p-Tolyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) - Pyrazole core with -CF₃, -tolyl group, -sulfonamide C₁₇H₁₄F₃N₃O₂S 381.37 g/mol COX-2 inhibitor (anti-inflammatory)
4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)-N-[3-(dimethylamino)propyl]benzenesulfonamide - Pyridinyloxy linker, -CF₃, -Cl, -N-(dimethylaminopropyl)sulfonamide C₁₈H₂₀ClF₃N₄O₃S 496.89 g/mol Kinase inhibition (e.g., tyrosine kinases)

Key Comparative Findings

Pharmacological Activity
  • COL3A1 Inhibition: Compounds like N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide exhibit potent COL3A1 inhibition (IC₅₀ ~50 nM), critical in cancer metastasis .
  • Anti-inflammatory Action : Celecoxib’s pyrazole core enables selective COX-2 inhibition, a mechanism distinct from the target compound’s benzenesulfonamide scaffold .
Solubility and Bioavailability
  • The methoxypropyl group in 4-chloro-N-(3-methoxypropyl)benzenesulfonamide improves aqueous solubility compared to the target compound’s propyl chain, which prioritizes lipophilicity .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group : Present in both the target compound and N-cyclopropyl-4-hydroxy analog, this group enhances binding to hydrophobic pockets in enzymes (e.g., COL3A1) .
  • Chlorine vs. Hydroxyl Substituents : Chlorine at C4 (target compound) may reduce metabolic oxidation compared to hydroxyl groups, improving stability. However, hydroxyl groups can facilitate hydrogen bonding with targets .
  • Side Chain Variations : Propyl chains balance lipophilicity and steric bulk, whereas cyclopropyl or methoxypropyl groups alter conformational flexibility and solubility .

Biological Activity

4-Chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chlorinated aromatic system with a trifluoromethyl substituent. The presence of these groups may influence its biological interactions and pharmacological properties.

Research indicates that compounds within the sulfonamide class, including 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide, often exhibit their effects through the inhibition of specific biological pathways. Notably, the NLRP3 inflammasome pathway is a significant target for many sulfonamides, which can modulate inflammatory responses.

NLRP3 Inflammasome Inhibition

A study on related compounds demonstrated that modifications on the sulfonamide moiety can enhance inhibitory potency against the NLRP3 inflammasome. For instance, analogues of JC124 showed IC50 values ranging from 0.42 to 0.55 μM, indicating a robust capacity to inhibit IL-1β release in vitro . These findings suggest that structural features similar to those in 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide may also confer similar inhibitory effects.

Anticancer Activity

A series of studies have investigated the anticancer properties of sulfonamide derivatives. For example, compounds derived from 4-aminoquinoline sulfonamides exhibited selective growth inhibition against cancer cells compared to non-cancerous cells. One compound showed a GI50 value of 2.45 μM against MCF7 breast cancer cells, indicating significant cytotoxicity . This suggests that 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide may possess similar anticancer properties, warranting further investigation.

Toxicological Profile

The toxicological assessment of related compounds reveals potential adverse effects at high doses. Inhalation studies indicated dose-dependent nephropathy and hepatocellular hypertrophy in rodents exposed to high concentrations of similar sulfonamides. The NOAEL (No Observed Adverse Effect Level) was determined to be around 50 mg/kg for some related chemicals . Understanding these toxicological profiles is crucial for evaluating the safety of 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide in therapeutic applications.

Data Tables

Biological Activity IC50/Effect Reference
NLRP3 Inflammasome Inhibition0.42 - 0.55 μM
Anticancer (MCF7 Cells)GI50 = 2.45 μM
Toxicological Effects (NOAEL)50 mg/kg

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-chloro-N-propyl-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer: Synthesis typically involves sulfonylation reactions, where a benzenesulfonyl chloride intermediate reacts with a propylamine derivative under controlled conditions. Key steps include:

  • Sulfonylation : Reacting 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with N-propylamine in anhydrous dichloromethane, using a base (e.g., triethylamine) to scavenge HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

For characterization:

TechniqueApplication
1H/13C NMR Confirm sulfonamide bond formation and substituent positions .
Mass Spectrometry (MS) Verify molecular weight and fragmentation patterns .
Elemental Analysis Assess purity by matching calculated and observed C/H/N/S ratios .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns (e.g., chlorine’s M+2 peak) and confirms molecular formula .
  • FTIR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond ~1.63 Å) and crystal packing; SHELX software is standard for refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer: Systematic SAR strategies include:

  • Substituent Variation : Replace the chloro or trifluoromethyl groups with other electron-withdrawing groups (e.g., nitro, cyano) to assess potency changes .
  • Positional Isomerism : Synthesize analogs with substituents at alternative positions (e.g., 2-chloro vs. 4-chloro) to evaluate steric/electronic effects .
  • In Vitro Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays to quantify inhibition constants (Ki) .

Key SAR Findings from Literature:

SubstituentPositionBiological Impact
Chloro4Enhances target binding via hydrophobic interactions .
Trifluoromethyl3Improves metabolic stability by reducing oxidative degradation .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Contradictions often arise from subtle structural differences. Steps to address this:

  • Co-crystallization Studies : Resolve ligand-target complexes (e.g., with X-ray crystallography) to compare binding modes of active vs. inactive analogs .
  • Molecular Dynamics Simulations : Model interactions (e.g., hydrogen bonding with His64 in carbonic anhydrase) to explain potency variations .
  • Meta-Analysis : Cross-reference datasets from analogs (e.g., 4-chloro vs. 2-chloro derivatives) to identify trends in IC50 values .

Q. What challenges arise in crystallographic structure determination, and how can they be mitigated?

Methodological Answer: Common challenges and solutions:

  • Twinned Crystals : Use SHELXD for dual-space structure solution and refine with SHELXL using TWIN commands .
  • Disorder in Propyl Chains : Apply restraints (e.g., DFIX for C–C bond lengths) during refinement .
  • Validation Tools : Check geometry with CCDC’s Mercury and validate using checkCIF for ADDSYM alerts .

Q. What strategies improve solubility without compromising bioactivity?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays; confirm stability via HPLC .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the propyl chain for pH-dependent solubility .
  • Crystallization Screening : Identify polymorphs with enhanced aqueous solubility using high-throughput salt/cocrystal screens .

Q. How can computational methods predict molecular interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding poses with carbonic anhydrase; validate with MM/GBSA binding energy calculations .
  • Pharmacophore Modeling : Define features (e.g., sulfonamide as H-bond acceptor) to screen virtual libraries for analogs .
  • QSAR Models : Train regression models using descriptors like LogP and polar surface area to predict IC50 values .

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